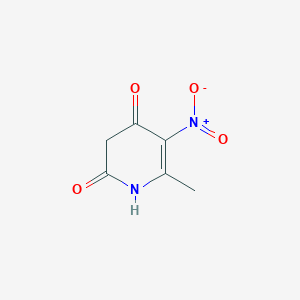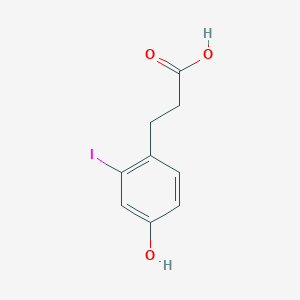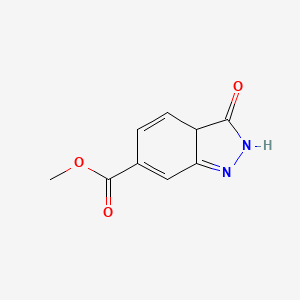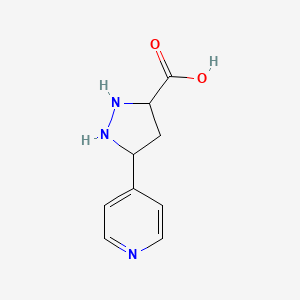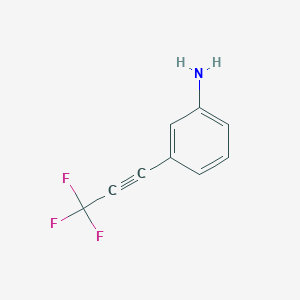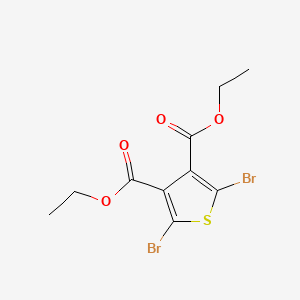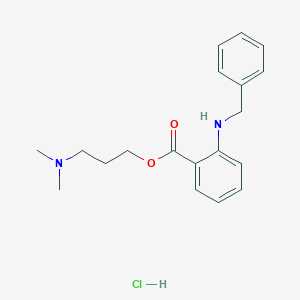
1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a methyl group attached to the diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with diesters or diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride in dimethyl sulfoxide or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate: shares similarities with other diazepane derivatives such as:
Uniqueness
The uniqueness of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
1030377-25-3 |
|---|---|
分子式 |
C19H28N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3/t15-/m1/s1 |
InChIキー |
XLSSEJRFMLKZQO-OAHLLOKOSA-N |
異性体SMILES |
C[C@@H]1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


